![molecular formula C26H32BrP B056512 Octyltriphenylphosphonium bromide CAS No. 42036-78-2](/img/structure/B56512.png)
Octyltriphenylphosphonium bromide
Overview
Description
Octyltriphenylphosphonium bromide is a chemical compound with the molecular formula C26H32BrP . It is used as a pharmaceutical intermediate . This compound is a white to pale cream solid .
Synthesis Analysis
The synthesis of Octyltriphenylphosphonium bromide involves heating triphenylphosphine under reflux with 1-bromopentane in toluene overnight . Another method involves the reaction of triphenylphosphine and 1-bromooctane .Molecular Structure Analysis
The molecular structure of Octyltriphenylphosphonium bromide is represented by the SMILES notation [Br-].CCCCCCCC [P+] (C1=CC=CC=C1) (C1=CC=CC=C1)C1=CC=CC=C1 . The InChI Key for this compound is OBLXVLWZBMAMHE-UHFFFAOYSA-M .Chemical Reactions Analysis
While specific chemical reactions involving Octyltriphenylphosphonium bromide are not mentioned in the search results, it is known that this compound is used in various organic synthesis processes .Physical And Chemical Properties Analysis
Octyltriphenylphosphonium bromide is a white to pale cream solid . It is hygroscopic in nature . The melting point of this compound is reported to be between 58.0-67.0°C .Scientific Research Applications
Nanocomposite Material Development
Octyltriphenylphosphonium bromide: has been utilized in the modification of clay for the development of polyimide/clay nanocomposites . The compound is incorporated into the clay’s interlayer spaces, enhancing the thermal and mechanical properties of the resulting material. This application is significant in the field of materials science, particularly for creating high-performance polymers with improved stability and durability.
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceutical manufacturing . Its role in the synthesis of various drugs is crucial due to its chemical stability and reactivity. This application is vital for the production of medications that require specific organic phosphonium compounds as a part of their synthesis pathway.
Safety And Hazards
Future Directions
While specific future directions for Octyltriphenylphosphonium bromide are not mentioned in the search results, it is known that this compound is used in various organic synthesis processes . Therefore, its future directions may involve further exploration of its potential uses in organic synthesis.
Relevant Papers There are several relevant papers that discuss Octyltriphenylphosphonium bromide. One paper discusses the modular modifications of Triphenylphosphonium . Another paper discusses the use of multicomponent reactions as potential synthetic processes, with Octyltriphenylphosphonium bromide used as a catalyst .
properties
IUPAC Name |
octyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXVLWZBMAMHE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962221 | |
Record name | Octyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyltriphenylphosphonium bromide | |
CAS RN |
42036-78-2 | |
Record name | Phosphonium, octyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42036-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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